molecular formula C12H9ClN4 B2847758 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine CAS No. 1334214-43-5

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine

Cat. No.: B2847758
CAS No.: 1334214-43-5
M. Wt: 244.68
InChI Key: XWRWSYLOFBFQTK-UHFFFAOYSA-N
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Description

6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyridazine ring fused with an imidazo moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridazine derivatives with chloro-substituted phenyl compounds under specific conditions, such as high temperature and the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature control, and purification techniques are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its pharmacological properties. It has shown promise in preclinical studies for its anti-inflammatory and anticancer activities.

Industry: In industry, this compound is used in the development of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.

Comparison with Similar Compounds

  • 6-Chloropyridazin-3-amine

  • 2-Phenylimidazo[1,2-b]pyridazin-3-amine

  • 3-Amino-6-chloropyridazine

Uniqueness: 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine stands out due to its unique structural features and its ability to undergo diverse chemical reactions. Its combination of chloro and phenyl groups provides distinct reactivity compared to similar compounds, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRWSYLOFBFQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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